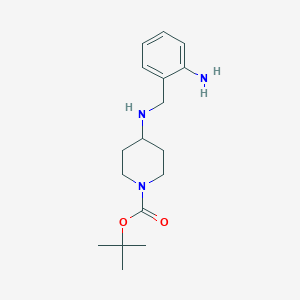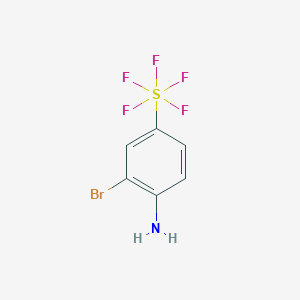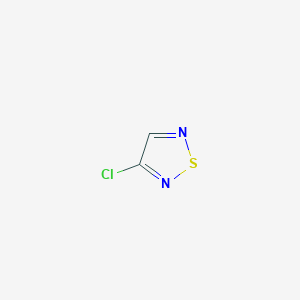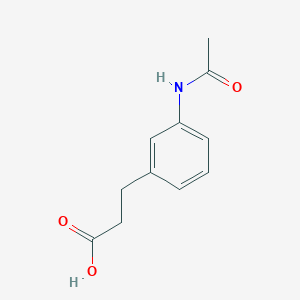
tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate
Vue d'ensemble
Description
The compound tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate is a chemical intermediate that can be used in the synthesis of various biologically active molecules. While the provided papers do not directly discuss this specific compound, they do provide insights into similar tert-butyl piperidine-1-carboxylate derivatives and their synthesis, characterization, and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step reactions starting from commercially available materials. For example, the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was achieved through amination using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . Similarly, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate involved nucleophilic substitution, oxidation, halogenation, and elimination reactions . These methods highlight the versatility of tert-butyl piperidine-1-carboxylate derivatives as intermediates for further chemical transformations.
Molecular Structure Analysis
The molecular structure of tert-butyl piperidine-1-carboxylate derivatives is often confirmed using spectroscopic methods such as NMR, MS, and FT-IR, as well as X-ray crystallography. For instance, the crystal and molecular structure of a related compound was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding . Density functional theory (DFT) analyses are also employed to optimize the molecular structure and compare it with experimental data .
Chemical Reactions Analysis
The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions, including condensation, conjugate addition, and isomerization, to yield compounds with potential pharmacological activities. For example, the asymmetric synthesis of a piperidine-1,3-dicarboxylate derivative involved diastereoselective reduction and isomerization steps, proving useful for the synthesis of nociceptin antagonists . Kinetic resolution techniques have also been applied to these derivatives to obtain homochiral compounds, which are valuable in drug synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their molecular structure. The presence of substituents such as nitro, amino, or oxadiazolyl groups can affect the compound's reactivity and stability. The thermal properties, solubility, and crystallinity are characterized using various analytical techniques, and the compounds' stability is often evaluated through thermal analyses . The molecular electrostatic potential and frontier molecular orbitals are studied using computational methods to predict reactivity and interaction with biological targets .
Applications De Recherche Scientifique
Synthesis and Application in Anticancer Drugs
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a close relative of the compound , is an important intermediate for small molecule anticancer drugs. It is synthesized from commercially available materials through nucleophilic substitution, oxidation, halogenation, and elimination reactions. This compound serves as a crucial component in the development of various anticancer drugs, addressing resistance issues in current treatments (Zhang, Ye, Xu, & Xu, 2018).
Intermediate in Biologically Active Compounds
Another related compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is an intermediate in the synthesis of biologically active compounds like crizotinib. The synthesis process involves using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material (Kong et al., 2016).
Role in Vandetanib Synthesis
Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a key intermediate in synthesizing Vandetanib, an important medication. The synthesis process includes acylation, sulfonation, and substitution steps (Wang, Wang, Tang, & Xu, 2015).
Antibacterial and Anthelmintic Activity
A study on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate revealed its potential for antibacterial and anthelmintic activities. The compound was synthesized and characterized, displaying moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Development of Diverse Piperidine Derivatives
The compound tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone serves as a precursor for synthesizing diverse piperidine derivatives, which have promising applications in medicinal chemistry (Moskalenko & Boev, 2014).
Safety and Hazards
Orientations Futures
The compound is used as a precursor in the synthesis of fentanyl and its analogues. Given the opioid crisis in North America, there is a need for stricter control over the precursors used in the synthesis of such substances . The compound’s use in PROTAC development for targeted protein degradation also suggests potential applications in the field of drug development .
Propriétés
IUPAC Name |
tert-butyl 4-[(2-aminophenyl)methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-8-14(9-11-20)19-12-13-6-4-5-7-15(13)18/h4-7,14,19H,8-12,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFNKTIJBMXYGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate](/img/structure/B1282086.png)




![2-[(Propylamino)methyl]phenol](/img/structure/B1282098.png)






